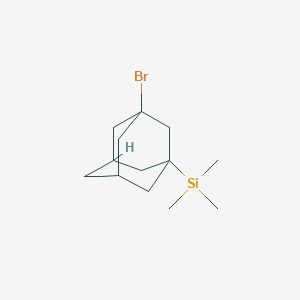

(3-Bromoadamantan-1-yl)trimethylsilane

Description

(3-Bromoadamantan-1-yl)trimethylsilane is a chemical compound with the molecular formula C13H21BrSi It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, and contains a bromine atom and a trimethylsilyl group

Properties

IUPAC Name |

(3-bromo-1-adamantyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BrSi/c1-15(2,3)13-7-10-4-11(8-13)6-12(14,5-10)9-13/h10-11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYYOYCLSZUXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C12CC3CC(C1)CC(C3)(C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromoadamantan-1-yl)trimethylsilane typically involves the bromination of adamantane derivatives followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 1-bromoadamantane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Bromoadamantan-1-yl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding adamantane derivatives with different functional groups.

Biological Activity

(3-Bromoadamantan-1-yl)trimethylsilane is a compound derived from adamantane, a polycyclic hydrocarbon known for its unique structural properties and biological activities. This compound has garnered interest in medicinal chemistry and materials science due to its potential applications as an intermediate in organic synthesis and its interactions with biological systems.

This compound features a bromine atom substituted at the 3-position of the adamantane framework, along with a trimethylsilyl group. This configuration influences its reactivity and biological interactions. The presence of the bromine atom can enhance electrophilicity, while the trimethylsilyl group can affect solubility and stability.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine substituent may facilitate binding to target sites through halogen bonding, which can stabilize interactions with biological macromolecules.

Case Studies

Several studies have explored the biological effects of adamantane derivatives, including this compound:

- Antiviral Activity : Research has indicated that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. The mechanism is believed to involve interference with viral uncoating processes. For instance, compounds similar to this compound have shown effectiveness in inhibiting viral replication in vitro.

- Neuroprotective Effects : Some studies suggest that adamantane derivatives may possess neuroprotective properties, potentially benefiting conditions like Parkinson's disease. The interaction of these compounds with dopaminergic pathways has been highlighted as a mechanism for their protective effects against neurodegeneration.

- Cytotoxicity Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at certain concentrations, the compound could induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Data Table: Summary of Biological Activities

Discussion

The diverse biological activities associated with this compound highlight its potential as a versatile compound in pharmaceutical research. Its structural features allow for unique interactions within biological systems, making it a candidate for further exploration in drug development.

Scientific Research Applications

Organic Synthesis

Substitution Reactions:

(3-Bromoadamantan-1-yl)trimethylsilane can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, such as amines or thiols. This property is leveraged in the synthesis of more complex organic molecules.

Radical Functionalization:

Recent studies highlight the use of this compound in radical functionalization methods. For example, it has been utilized in direct radical functionalization to access substituted adamantane derivatives, which are valuable in medicinal chemistry due to their biological activity and structural stability .

Case Study:

A study demonstrated that using this compound in radical halogenation reactions led to a significant yield of substituted products, showcasing its utility in synthetic pathways .

Medicinal Chemistry

Drug Development:

The compound's structural features make it a candidate for developing new pharmaceuticals. The adamantane scaffold is known for its antiviral properties, particularly in treating influenza viruses and HIV. The introduction of the trimethylsilyl group enhances the solubility and bioavailability of potential drug candidates.

Case Study:

Research has shown that derivatives of adamantane, including those synthesized from this compound, exhibit promising activity against various pathogens. For instance, modifications of adamantane derivatives have been explored for their efficacy as antiviral agents .

Materials Science

Nanomaterials:

The unique properties of this compound make it suitable for applications in nanomaterials. Its ability to form stable siloxane networks allows for the development of materials with enhanced mechanical and thermal properties.

Case Study:

In one application, this compound was incorporated into polymer matrices to improve their thermal stability and mechanical strength. The resulting materials demonstrated superior performance compared to traditional polymers .

Catalyst Development

The compound has been investigated as a potential ligand in coordination chemistry and catalysis. Its ability to stabilize metal centers can enhance catalytic activity in various reactions.

Case Study:

A study highlighted the use of this compound as a ligand in metal-catalyzed reactions, resulting in improved yields and selectivity for certain transformations .

Types of Reactions

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine can be replaced by nucleophiles like amines or thiols |

| Oxidation Reactions | Can be oxidized to form various functionalized adamantanes |

| Radical Reactions | Participates in radical-based functionalization and halogenation reactions |

Q & A

Q. What are the optimal conditions for synthesizing (3-Bromoadamantan-1-yl)trimethylsilane via Grignard reagent-mediated reactions?

Synthesis optimization requires careful control of reaction parameters. Evidence suggests that extended heating periods (beyond initial protocols) are necessary for complete substrate consumption in adamantane bromination reactions. For example, in analogous systems (e.g., 1-Bromoadamantane), reactions involving Grignard reagents require prolonged heating under nitrogen to achieve high yields . Key steps include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of adamantane precursor to trimethylsilyl reagent.

- Temperature control : Reactions typically proceed at 60–80°C in anhydrous THF.

- Purification : Use sublimation or column chromatography to isolate the product.

- Monitoring : Track reaction progress via TLC or GC-MS to avoid side products.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Robust characterization involves:

- NMR spectroscopy : H and C NMR to confirm adamantane core functionalization and trimethylsilyl group integration.

- Mass spectrometry : MALDI-TOF MS (as used for similar silane-capped polymers) provides precise molecular weight confirmation and end-group analysis .

- Elemental analysis : Validate bromine and silicon content to ensure stoichiometric accuracy.

Q. What are the stability considerations for storing this compound in laboratory settings?

- Storage temperature : Keep at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Si–Br bond.

- Moisture control : Use desiccants and airtight containers, as silanes are prone to moisture-induced degradation .

- Light exposure : Store in amber glass to avoid photolytic decomposition, particularly given the bromine substituent’s sensitivity.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in thermal decomposition mechanisms of this compound?

Conflicting thermolysis data (e.g., activation energies, byproduct profiles) can be addressed via:

- Density Functional Theory (DFT) : Model bond dissociation energies (e.g., Si–C vs. C–Br) to predict primary decomposition pathways.

- Kinetic simulations : Use multi-step implicit integration methods (as applied to trimethylsilane thermolysis) to account for competing termination reactions and chain mechanisms .

- Experimental validation : Cross-reference computational predictions with TGA-FTIR or pyrolysis-GC/MS to identify dominant decomposition products.

Q. What methodologies are effective for analyzing contradictory reaction yields in silyl-adamantane coupling reactions?

Discrepancies in yields may arise from:

- Reagent purity : Trace moisture or oxygen can deactivate Grignard reagents; use Karl Fischer titration to verify solvent dryness .

- Catalyst interference : Screen for residual heavy metals (e.g., from earlier reaction steps) via ICP-MS, as these can poison coupling reactions .

- Statistical design : Employ Design of Experiments (DoE) to isolate variables (e.g., temperature, stirring rate) and identify critical factors .

Q. How can this compound be utilized in polymer end-capping applications, and what analytical methods confirm success?

- Synthetic protocol : React the compound with living polymer chains (e.g., Grignard-terminated P3EHT) to introduce adamantane-silane end-groups.

- Validation techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.